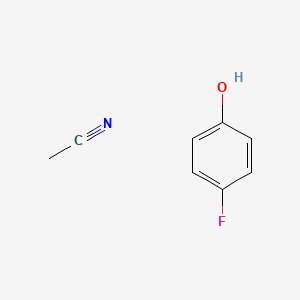
Acetonitrile;4-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetonitrile;4-fluorophenol is a compound that combines the properties of acetonitrile and 4-fluorophenol. Acetonitrile is a colorless liquid with the formula CH₃CN, commonly used as a solvent in organic synthesis . 4-Fluorophenol is an aromatic compound with the formula C₆H₄FOH, known for its applications in pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluorophenol can be synthesized through a nucleophilic substitution reaction starting from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide and [18F]fluoride, followed by deprotection . Acetonitrile is typically produced as a byproduct of acrylonitrile manufacture .
Industrial Production Methods
Industrial production of acetonitrile involves the ammoxidation of propylene in the presence of ammonia and air, yielding acrylonitrile and acetonitrile as byproducts . The production of 4-fluorophenol on an industrial scale often involves the fluorination of phenol derivatives using fluorinating agents .
Chemical Reactions Analysis
Types of Reactions
Reduction: Acetonitrile can be reduced to ethylamine under specific conditions.
Substitution: 4-Fluorophenol can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes, NADPH, and oxygen.
Reduction: Hydrogen gas and metal catalysts.
Substitution: Fluoride ions and suitable leaving groups.
Major Products Formed
Oxidation: Benzoquinone and hydroquinone.
Reduction: Ethylamine.
Substitution: Various substituted phenols.
Scientific Research Applications
Acetonitrile;4-fluorophenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-fluorophenol involves its oxidative defluorination by cytochrome P450 enzymes. The enzyme catalyzes the insertion of oxygen into the fluorophenol, resulting in the formation of benzoquinone and hydroquinone . Acetonitrile acts as a solvent and can participate in various reactions due to its polar nature .
Comparison with Similar Compounds
Similar Compounds
Phenol: Similar to 4-fluorophenol but lacks the fluorine atom.
Benzonitrile: Similar to acetonitrile but with a benzene ring instead of a methyl group.
Uniqueness
Properties
CAS No. |
62576-88-9 |
|---|---|
Molecular Formula |
C8H8FNO |
Molecular Weight |
153.15 g/mol |
IUPAC Name |
acetonitrile;4-fluorophenol |
InChI |
InChI=1S/C6H5FO.C2H3N/c7-5-1-3-6(8)4-2-5;1-2-3/h1-4,8H;1H3 |
InChI Key |
YVCLIIDHXUMAOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC#N.C1=CC(=CC=C1O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


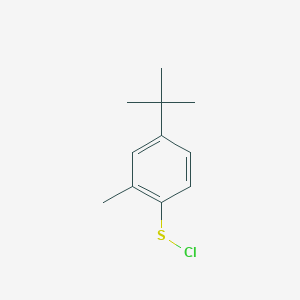
![6-(Benzylsulfanyl)tetrazolo[1,5-b]pyridazine](/img/structure/B14523436.png)
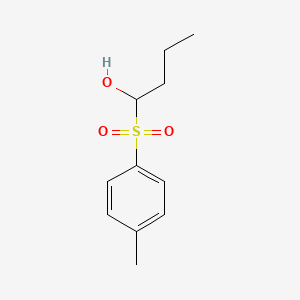
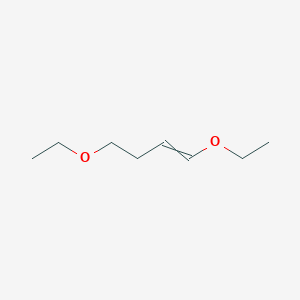
![4-Iodo-1,1'-bi(bicyclo[2.2.1]heptane)](/img/structure/B14523445.png)
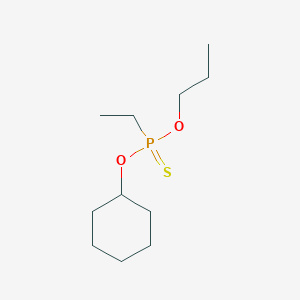
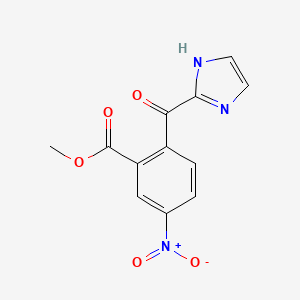
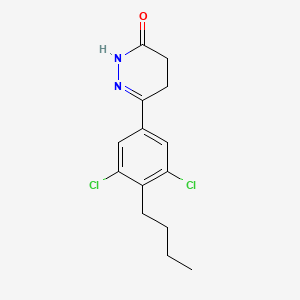
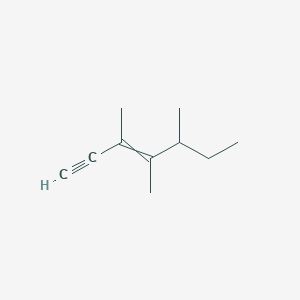
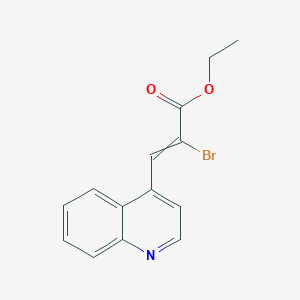


![2-[Benzyl(hydroxy)amino]-2-methylpropanenitrile](/img/structure/B14523489.png)
![4,7-Dimethoxyfuro[2,3-b]quinolin-8-ol;hydrochloride](/img/structure/B14523492.png)
